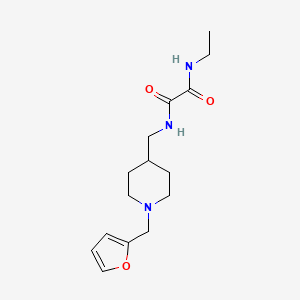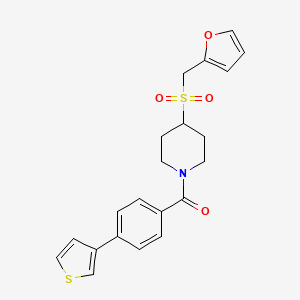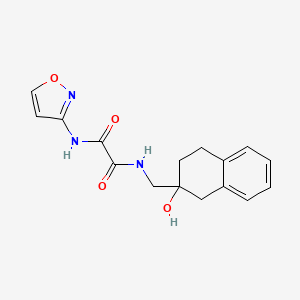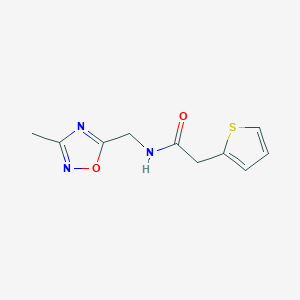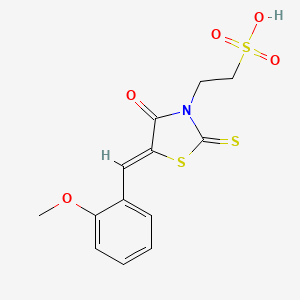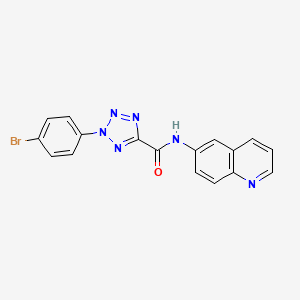![molecular formula C8H13N3O B2702549 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole CAS No. 2248405-00-5](/img/structure/B2702549.png)
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole, also known as A-438079, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This triazole derivative has been found to possess potent antagonistic effects on the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological and pathological processes.
Mécanisme D'action
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is predominantly expressed in immune cells such as macrophages, microglia, and T cells. Upon activation, the P2X7 receptor mediates the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole blocks the activation of this receptor, thereby reducing the release of pro-inflammatory mediators and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole has been found to exhibit potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce neuropathic pain in animal models by blocking the activation of P2X7 receptors. 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole has also been found to exhibit neuroprotective effects by reducing the release of glutamate, a neurotransmitter that is involved in various neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole is a highly selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, its potency and selectivity may vary depending on the experimental conditions, which may limit its use in certain applications. Additionally, its solubility and stability may pose challenges in certain experimental setups.
Orientations Futures
Future research on 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole could focus on its potential therapeutic applications in various disease conditions such as chronic pain, inflammation, and neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the mechanisms underlying its anti-inflammatory and neuroprotective effects. 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole could also be used as a tool to study the physiological and pathological roles of the P2X7 receptor in various cell types and disease models.
Méthodes De Synthèse
The synthesis of 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole involves the reaction of 2-bromo-2-methylpropionic acid with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting product is then treated with epichlorohydrin to yield the final compound.
Applications De Recherche Scientifique
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole has been extensively studied for its potential therapeutic applications in various disease conditions such as chronic pain, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce neuropathic pain in animal models by blocking the activation of P2X7 receptors.
Propriétés
IUPAC Name |
1-[2-(2-methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(2,8(3)4-12-8)11-6-9-5-10-11/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKCHSSXGYUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(C)(C)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

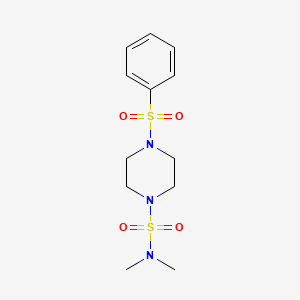
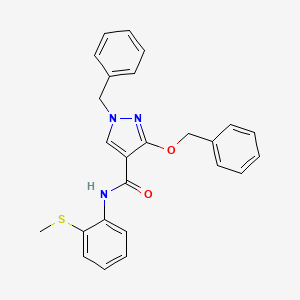
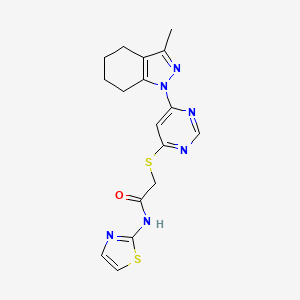
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2702473.png)
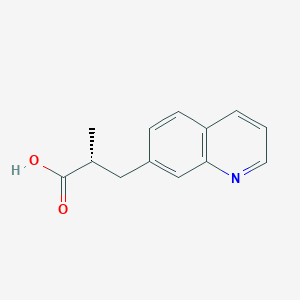
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702476.png)
![3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2702478.png)
